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Introduction
(S)-1-Phenylpropan-2-ol, a chiral alcohol with the CAS number 1517-68-6, is a versatile and

valuable building block in modern organic synthesis. Its stereospecific structure makes it a

crucial intermediate in the preparation of a wide array of pharmaceuticals, agrochemicals, and

fragrances.[1] The precise spatial arrangement of the hydroxyl and phenyl groups allows for the

creation of complex, stereochemically defined molecules, a critical aspect in the development

of effective and safe therapeutic agents. This technical guide provides an in-depth overview of

the physicochemical properties, synthesis methodologies, analytical techniques, and

applications of (S)-1-Phenylpropan-2-ol.

Physicochemical Properties
(S)-1-Phenylpropan-2-ol is a colorless to almost colorless, clear liquid with a characteristic

aromatic odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.
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Property Value Reference

CAS Number 1517-68-6 [2][3]

Molecular Formula C₉H₁₂O [2][3]

Molecular Weight 136.19 g/mol [2][3]

Appearance
Clear, colorless to almost

colorless liquid
[1][2]

Boiling Point 95-97 °C at 11 mmHg [1][2]

Density 0.993 g/mL at 20 °C [1][2]

Refractive Index (n20/D) 1.521 [1][2]

Flash Point 85 °C [1][2]

Optical Activity ([α]20/D) +41 ± 1°, c = 5.3% in benzene [2]

pKa 15.24 ± 0.20 (Predicted) [1][2]

Solubility
Soluble in many organic

solvents like ethanol and ether.
[1]

Synthesis of (S)-1-Phenylpropan-2-ol
The enantioselective synthesis of (S)-1-Phenylpropan-2-ol is of paramount importance to

ensure the desired biological activity of the final product. The primary precursor for its synthesis

is 1-phenylpropan-2-one. Both chemical and biocatalytic methods have been developed for this

asymmetric reduction.

Chemical Synthesis
A common laboratory-scale method for the synthesis of 1-phenylpropan-2-ol (as a racemic

mixture) involves the reduction of 1-phenylpropan-2-one using a chemical reducing agent like

sodium borohydride. To obtain the desired (S)-enantiomer, chiral catalysts are employed in

asymmetric hydrogenation reactions.

Experimental Protocol: Reduction of 1-Phenylpropan-2-one with Sodium Borohydride
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This protocol describes the synthesis of 1-phenylpropan-2-ol. To achieve enantioselectivity, a

chiral reducing agent or catalyst would be necessary.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30.0 g of

1-phenylpropan-2-one in 500 ml of methanol.

Cooling: Place the flask in an ice bath to cool the solution.

Addition of Reducing Agent: Slowly add 10.0 g of sodium borohydride portion-wise to the

stirred solution, maintaining the temperature below 10 °C.

Reaction: Continue stirring the mixture for 4 hours, allowing it to slowly warm to room

temperature.

Work-up:

Remove the solvent under reduced pressure using a rotary evaporator.

Partition the residue between 100 ml of water and 200 ml of chloroform.

Separate the organic layer.

Purification:

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

Filter the drying agent.

Evaporate the chloroform to yield 1-phenylpropan-2-ol as a colorless oil (yield: ~26.4 g).[4]

Biocatalytic Synthesis
Biocatalysis offers a green and highly enantioselective alternative for the synthesis of (S)-1-
Phenylpropan-2-ol. This method utilizes whole microbial cells or isolated enzymes, such as

alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of 1-phenylpropan-2-

one.

Experimental Protocol: Biocatalytic Reduction using Rhodococcus erythropolis
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This protocol provides a general framework for the whole-cell biocatalytic reduction.

Optimization of parameters such as cell density, substrate concentration, and reaction time is

crucial for achieving high yield and enantiomeric excess.

Cultivation of Biocatalyst:

Prepare a suitable growth medium (e.g., Luria-Bertani broth) and inoculate it with

Rhodococcus erythropolis.

Incubate the culture under appropriate conditions (e.g., 30 °C, 200 rpm) until the desired

cell density is reached.

Biotransformation:

Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g.,

phosphate buffer, pH 7.0).

Add 1-phenylpropan-2-one to the cell suspension. A co-solvent like glucose can be added

to facilitate cofactor regeneration.

Incubate the reaction mixture under controlled conditions (e.g., 30 °C, 200 rpm).

Monitoring and Work-up:

Monitor the progress of the reaction by periodically analyzing samples using gas

chromatography (GC).

Once the reaction is complete, extract the product from the reaction mixture using an

organic solvent (e.g., ethyl acetate).

Purification:

Dry the organic extract over a drying agent.

Remove the solvent to obtain the crude product.

Purify the (S)-1-Phenylpropan-2-ol using column chromatography if necessary.
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Analytical Methods
The analysis of (S)-1-Phenylpropan-2-ol is critical for determining its purity and enantiomeric

excess. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC)

are the most common techniques employed.

Chiral Gas Chromatography (GC)
Experimental Protocol: Enantiomeric Excess Determination by Chiral GC-FID

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

Column: A chiral capillary column, such as one with a β-cyclodextrin-based stationary phase.

Carrier Gas: Helium or Hydrogen at a constant flow rate.

Injector and Detector Temperatures: Typically set at 250 °C and 300 °C, respectively.

Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes,

followed by a temperature ramp (e.g., 5 °C/min) to a final temperature of approximately 180

°C.

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or isopropanol).

Analysis: Inject a small volume of the prepared sample. The two enantiomers will have

different retention times, allowing for their separation and quantification to determine the

enantiomeric excess.

Chiral High-Performance Liquid Chromatography
(HPLC)
Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC-UV

Instrumentation: An HPLC system with a UV detector.

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose

or amylose.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g.,

isopropanol or ethanol) in an isocratic elution mode. The exact ratio will depend on the

column and may require optimization.

Flow Rate: Typically 0.5 - 1.0 mL/min.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance

(e.g., 254 nm).

Sample Preparation: Dissolve the sample in the mobile phase.

Analysis: Inject the sample. The enantiomers will be separated based on their differential

interaction with the chiral stationary phase, and their peak areas can be used to calculate the

enantiomeric excess.

Applications in Drug Development
The chirality of (S)-1-Phenylpropan-2-ol is fundamental to its application as a precursor in the

synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry is

often essential for the desired pharmacological activity and can significantly impact the drug's

efficacy and safety profile. It serves as a key intermediate in the production of certain

analgesics and anti-inflammatory drugs.[5]

Visualizations
Biocatalytic Synthesis Workflow
The following diagram illustrates the general workflow for the biocatalytic synthesis of (S)-1-
Phenylpropan-2-ol from 1-phenylpropan-2-one using a whole-cell biocatalyst.
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Caption: Workflow for biocatalytic synthesis.

Phenylpropanoid Biosynthesis Pathway
While (S)-1-Phenylpropan-2-ol is not a direct product, the phenylpropanoid pathway is a

fundamental biological route for the synthesis of a vast array of aromatic compounds in plants,

starting from the amino acid phenylalanine. This provides a broader biological context for the

synthesis of phenyl-containing molecules.
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Caption: Simplified phenylpropanoid pathway.

Conclusion
(S)-1-Phenylpropan-2-ol is a chiral intermediate of significant industrial importance. The

development of efficient and highly selective synthetic methods, particularly biocatalytic routes,

has been crucial for its application in the pharmaceutical and other fine chemical industries. A

thorough understanding of its properties and the availability of robust analytical methods are

essential for ensuring the quality and efficacy of the final products derived from this versatile

building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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